molecular formula C18H19ClN2O2 B5819417 N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide

N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide

Cat. No. B5819417
M. Wt: 330.8 g/mol
InChI Key: JXELBJZGIMNEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-4-(isobutyrylamino)benzamide, commonly known as CB-839, is a small molecule inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of glutamine. CB-839 has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

CB-839 inhibits glutaminase, an enzyme that converts glutamine to glutamate, which is further metabolized to provide energy and biosynthetic precursors for cancer cells. Inhibition of glutaminase by CB-839 results in the depletion of intracellular glutamate and other metabolites, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase by CB-839 leads to the depletion of intracellular glutamate and other metabolites, resulting in the inhibition of cancer cell growth and induction of apoptosis. CB-839 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

CB-839 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, CB-839 also has some limitations. It has poor solubility in water, which can limit its use in in vivo experiments. Additionally, the use of CB-839 in combination with other cancer treatments may increase the risk of toxicity.

Future Directions

CB-839 has potential applications beyond cancer treatment. It has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. Additionally, CB-839 may have applications in the treatment of metabolic disorders, such as obesity and diabetes. Further research is needed to explore these potential applications of CB-839. Additionally, the development of more potent and selective glutaminase inhibitors may lead to the development of more effective cancer treatments.

Synthesis Methods

CB-839 is synthesized through a multi-step process involving the reaction of 4-chlorobenzylamine with 4-nitrobenzoic acid, followed by reduction, acylation, and deprotection. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

CB-839 has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase plays a crucial role in the metabolism of glutamine, which is essential for the survival and growth of cancer cells. Inhibition of glutaminase by CB-839 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including triple-negative breast cancer, melanoma, and pancreatic cancer.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-16-9-5-14(6-10-16)18(23)20-11-13-3-7-15(19)8-4-13/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXELBJZGIMNEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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